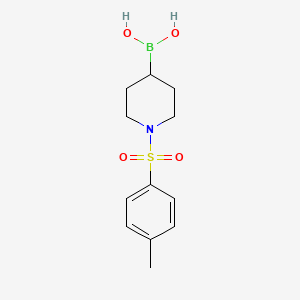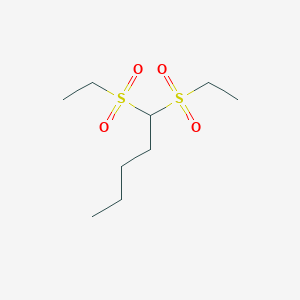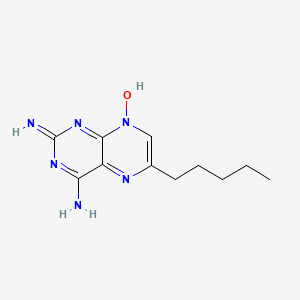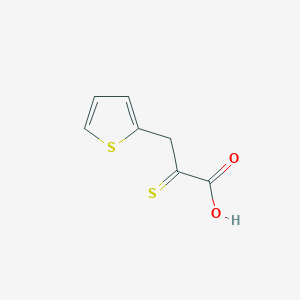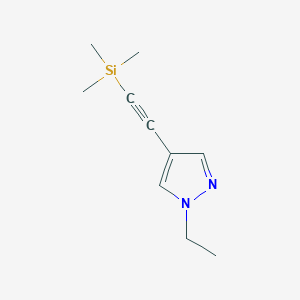
2-(4,5-Dichloro-6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is a chemical compound known for its unique structural properties and diverse applications. It is a derivative of xanthene and benzoic acid, characterized by the presence of chlorine atoms and hydroxyl groups. This compound is often used in various scientific research fields due to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid typically involves the reaction of 4,5-dichlorophthalic anhydride with resorcinol under acidic conditions. The reaction proceeds through a condensation mechanism, forming the xanthene core. The final product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthene derivatives.
Applications De Recherche Scientifique
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is widely used in scientific research due to its fluorescent properties. It is employed in:
Chemistry: As a fluorescent dye and pH indicator.
Biology: In fluorescence microscopy and flow cytometry for cell imaging.
Medicine: As a diagnostic tool in imaging techniques.
Industry: In the production of dyes and pigments.
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. This property is utilized in various imaging and diagnostic techniques. The molecular targets include cellular components that interact with the fluorescent dye, allowing for visualization and analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Hydroxyphenyl fluorescein
Uniqueness
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is unique due to the presence of chlorine atoms at specific positions, which enhances its reactivity and fluorescent properties compared to other similar compounds .
Propriétés
Numéro CAS |
81-87-8 |
|---|---|
Formule moléculaire |
C20H10Cl2O5 |
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
2-(4,5-dichloro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H10Cl2O5/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16/h1-8,23H,(H,25,26) |
Clé InChI |
QZJUUWVEZFULLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Cl)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)
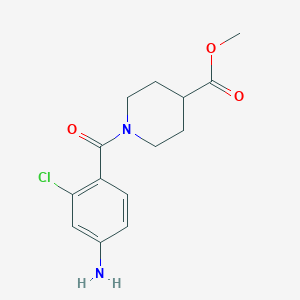

![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)


![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
